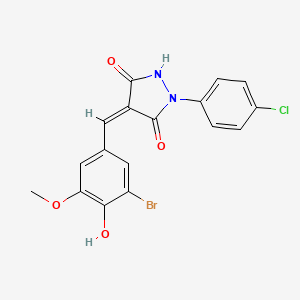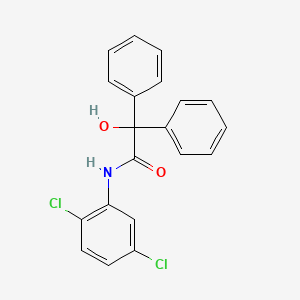![molecular formula C30H18N4O4 B3457267 1,1'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione)](/img/structure/B3457267.png)
1,1'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione)
Overview
Description
1,1'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione), commonly known as PPD, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. PPD is a heterocyclic organic compound that is composed of two pyrrole-2,5-dione units linked by a 2-phenyl-4,6-pyrimidinediyl spacer.
Mechanism of Action
The mechanism of action of PPD is not fully understood. However, it has been suggested that PPD exerts its biological effects by modulating various cellular signaling pathways. PPD has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
PPD has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. PPD has also been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. PPD has been shown to protect against ischemia/reperfusion injury in the heart and brain.
Advantages and Limitations for Lab Experiments
PPD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PPD has been extensively studied for its potential applications in various fields of scientific research. However, there are also some limitations to using PPD in lab experiments. PPD is a relatively complex compound, and its synthesis can be challenging. It is also relatively expensive compared to other compounds that possess similar biological activities.
Future Directions
There are several future directions for the study of PPD. One area of research is the development of more efficient and cost-effective synthesis methods for PPD. Another area of research is the investigation of the mechanism of action of PPD and its potential use in the treatment of various diseases. Further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of PPD and its potential toxicity. The development of PPD-based drug delivery systems is another area of research that holds promise for the treatment of various diseases.
Scientific Research Applications
PPD has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties. PPD has been investigated for its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
IUPAC Name |
1-[4-[6-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-phenylpyrimidin-4-yl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N4O4/c35-26-14-15-27(36)33(26)22-10-6-19(7-11-22)24-18-25(32-30(31-24)21-4-2-1-3-5-21)20-8-12-23(13-9-20)34-28(37)16-17-29(34)38/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEZDZAWPICGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=C(C=C5)N6C(=O)C=CC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3457191.png)
![N~1~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3457198.png)
![N~1~-(3-acetylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3457200.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-cyclopentylbenzamide](/img/structure/B3457203.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B3457211.png)

![3-chloro-N-{3-[(4-ethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3457221.png)
![2,4-dichloro-N-{3-[(4-ethoxybenzoyl)amino]phenyl}benzamide](/img/structure/B3457228.png)
![4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3457234.png)
![4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3457240.png)
![4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3457249.png)

![4-{4-[(4-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3457280.png)
![4,6-diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione](/img/structure/B3457281.png)